Azido-PEG4-alcohol
Overview
Description
Mechanism of Action
Target of Action
It is known that azide-containing compounds like this one are often used in click chemistry reactions, specifically in the azide-alkyne click reaction and copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . These reactions are used to create a stable triazole linkage, which can be useful in various biochemical applications .
Mode of Action
The azide group in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol is highly reactive and can interact with alkynes or DBCO (dibenzocyclooctyne) groups present in other molecules . This interaction results in the formation of a stable triazole linkage, a process that is often utilized in the field of bioconjugation .
Biochemical Pathways
Its role as a linker in the synthesis of protac (proteolysis-targeting chimera) molecules and adc (antibody-drug conjugates) suggests that it may influence protein degradation pathways or antibody-mediated responses .
Result of Action
The molecular and cellular effects of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol are largely dependent on the context of its use. In the context of PROTACs and ADCs, the compound serves as a linker that enables the selective degradation of target proteins or the delivery of drugs to specific cells .
Action Environment
The action, efficacy, and stability of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol can be influenced by various environmental factors. For instance, the compound’s reactivity (and thus its efficacy in click chemistry reactions) can be affected by the presence of other reactive groups in the environment . Additionally, its stability may be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol plays a significant role in biochemical reactions, particularly in click chemistry. The azide group in this compound is highly reactive and can form stable triazole linkages when reacted with alkynes, BCN, or DBCO. This reaction is catalyzed by copper(I) ions, making it a valuable tool for bioconjugation and labeling of biomolecules. The hydroxyl group in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol allows for further derivatization or replacement with other reactive functional groups .
Cellular Effects
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol has been shown to influence various cellular processes. Its ability to form stable linkages with biomolecules makes it useful for studying cell signaling pathways, gene expression, and cellular metabolism. By labeling specific proteins or enzymes, researchers can track their localization and interactions within the cell. This compound has been used to study the effects of protein-protein interactions and the dynamics of cellular processes .
Molecular Mechanism
The molecular mechanism of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol involves its azide group reacting with alkynes or other compatible groups to form triazole linkages. This reaction is highly specific and efficient, allowing for precise labeling and modification of biomolecules. The hydroxyl group in the compound can also participate in hydrogen bonding and other interactions, further enhancing its versatility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may degrade, leading to changes in its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in bioconjugation and labeling experiments .
Dosage Effects in Animal Models
The effects of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol in animal models vary with dosage. At lower doses, the compound is generally well-tolerated and can be used to study specific biochemical pathways without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including disruption of cellular processes and potential damage to tissues. Threshold effects have been observed, indicating that careful dosage control is necessary for safe and effective use in research .
Metabolic Pathways
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group can be metabolized by reduction to form nitrogen gas, while the hydroxyl group can undergo oxidation or conjugation reactions. These metabolic processes can influence the compound’s reactivity and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its reactive groups enable it to bind to specific targets. This distribution pattern can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function can be modulated by its localization, making it a valuable tool for studying subcellular processes and dynamics .
Preparation Methods
Synthetic Routes: Azido-PEG4-alcohol can be synthesized through various routes, but one common method involves introducing the azide group onto a PEG backbone.
Reaction Conditions: The azide group can react with molecules containing , , or groups via to form a stable triazole linkage.
Industrial Production: While specific industrial production methods may vary, the compound’s synthesis typically involves scalable reactions under controlled conditions.
Chemical Reactions Analysis
Reactions Undergone: Azido-PEG4-alcohol participates in various chemical reactions, including and .
Common Reagents and Conditions:
Major Products: The resulting products depend on the specific reaction partners and functional groups involved.
Scientific Research Applications
Chemistry: Azido-PEG4-alcohol serves as a versatile linker for designing PROTACs, enabling targeted protein degradation.
Biology: Researchers use it to create bifunctional molecules that recruit E3 ubiquitin ligases to specific protein targets.
Medicine: PROTACs based on this linker hold promise for targeted therapy.
Industry: Its applications extend to drug discovery and development.
Comparison with Similar Compounds
Uniqueness: Azido-PEG4-alcohol’s unique features lie in its PEG backbone, azide functionality, and compatibility with Click Chemistry.
Similar Compounds: Other related compounds include Azido-PEG5-succinimidyl carbonate, Boc-NH-PEG11-C2-acid, and DBCO-PEG4-DBCO.
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYGQMGPFNSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404906 | |
Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-67-4 | |
Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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